molecular formula C27H29N3O3 B2564777 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea CAS No. 1022421-36-8

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea

Cat. No.: B2564777
CAS No.: 1022421-36-8
M. Wt: 443.547
InChI Key: ZZVPRTUKPYPCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
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Biological Activity

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular structure of the compound is characterized by the following properties:

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 394.464 g/mol
  • CAS Number : 64150-16-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) :
    • IDO1 is an enzyme involved in the metabolism of tryptophan and has been implicated in cancer immune evasion.
    • The compound demonstrates significant inhibitory activity against IDO1, with studies indicating an IC50 value as low as 0.7 nM for related phenyl urea derivatives .
  • Modulation of NMDA Receptors :
    • The compound acts as a positive allosteric modulator of NMDA receptors containing NR2C/NR2D subunits.
    • This modulation can enhance synaptic plasticity and neuronal excitability, potentially influencing cognitive functions such as learning and memory .
  • Interaction with Sigma Receptors :
    • The compound has been shown to interact with sigma-2 receptors, leading to alterations in intracellular calcium levels and cholesterol homeostasis .

Biological Evaluation

Recent studies have evaluated the biological effects and therapeutic potential of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
IDO1 InhibitionIDO10.7 nM
NMDA Receptor ModulationNR2C/NR2DN/A
Sigma Receptor InteractionSigma-2N/A

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Cancer Research :
    • A study demonstrated that compounds similar to this urea derivative effectively inhibited tumor growth in xenograft models by targeting IDO1, suggesting a potential role in cancer immunotherapy.
  • Neuropharmacological Applications :
    • Research indicates that modulation of NMDA receptors can have protective effects against neurodegenerative diseases. The enhancement of synaptic transmission may provide a therapeutic avenue for conditions such as Alzheimer's disease.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-17-6-5-7-23(18(17)2)30-27(31)29-21-10-8-19(9-11-21)14-24-22-16-26(33-4)25(32-3)15-20(22)12-13-28-24/h5-11,15-16H,12-14H2,1-4H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVPRTUKPYPCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.